![molecular formula C7H4NNaO2S2 B13110560 Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
Sodium thieno[3,2-b]pyridine-6-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium thieno[3,2-b]pyridine-6-sulfinate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[3,2-b]pyridine-6-sulfinate typically involves the reaction of thieno[3,2-b]pyridine with sodium sulfinate. One common method includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium thieno[3,2-b]pyridine-6-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and substituted thienopyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
Sodium thieno[3,2-b]pyridine-6-sulfinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of sodium thieno[3,2-b]pyridine-6-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonylating agent, introducing sulfonyl groups into target molecules. This modification can alter the biological activity of the target molecules, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar pharmacological properties.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in medicinal chemistry.
Uniqueness
Sodium thieno[3,2-b]pyridine-6-sulfinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H4NNaO2S2 |
|---|---|
Poids moléculaire |
221.2 g/mol |
Nom IUPAC |
sodium;thieno[3,2-b]pyridine-6-sulfinate |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)5-3-7-6(8-4-5)1-2-11-7;/h1-4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
AERWELPDKGAWLI-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC2=C1N=CC(=C2)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



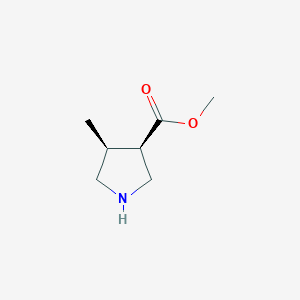

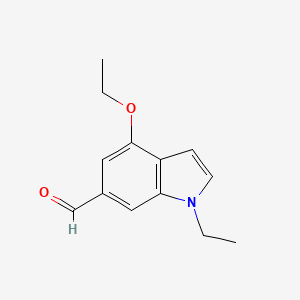
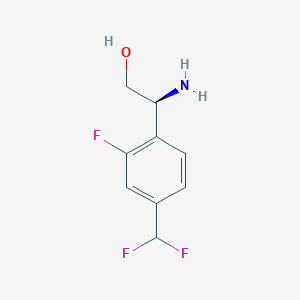

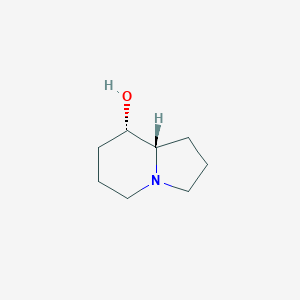
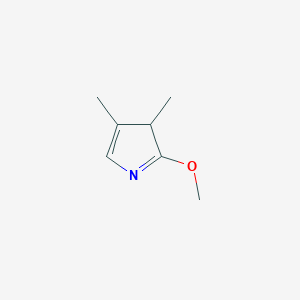
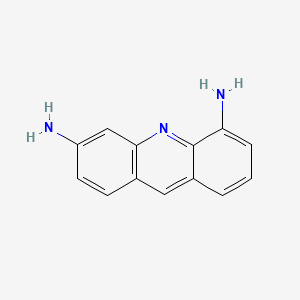
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
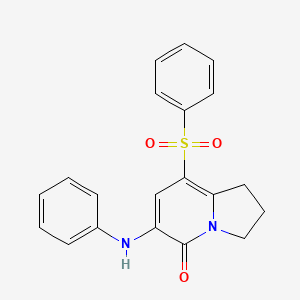
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
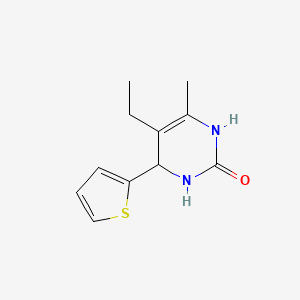
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
